![molecular formula C11H12Cl2O2S B262858 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCDMSB and is a sulfone derivative of 4-methylbenzene.
Mécanisme D'action
Further studies are needed to elucidate the mechanism of action of DCDMSB.
4. Toxicity Studies: Further studies are needed to determine the toxicity of DCDMSB and its potential impact on human health.
Conclusion:
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCDMSB have been discussed in this paper. Further studies are needed to explore the potential of DCDMSB in various fields and to elucidate its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. High Yield: The synthesis of DCDMSB has a high yield of around 80%.
2. Versatility: DCDMSB can be used as a building block for the synthesis of various compounds.
3.
Activité Biologique
DCDMSB has been shown to have various biological activities.
Limitations:
1. Toxicity: DCDMSB is toxic and should be handled with care.
2. Limited Solubility: DCDMSB has limited solubility in water and other common solvents.
3. Limited Stability: DCDMSB is not very stable and can decompose over time.
Orientations Futures
There are several future directions for the study of 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene. Some of these are as follows:
1. Development of New Drugs: DCDMSB has shown potential as a lead compound for the development of new drugs. Further studies are needed to explore this potential.
2. Material Science: DCDMSB can be used as a building block for the synthesis of new materials. Further studies are needed to explore the potential of DCDMSB in this field.
3.
Méthodes De Synthèse
The synthesis of 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene involves the reaction of 4-methylbenzenesulfonyl chloride with dichlorocarbene. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of this reaction is around 80% and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound are as follows:
1. Organic Synthesis: DCDMSB is used as a reagent in organic synthesis for the preparation of various compounds such as sulfones, sulfoxides, and sulfonamides.
2. Medicinal Chemistry: DCDMSB has been studied for its potential use in the development of new drugs. It has been found to have antimicrobial, antifungal, and antitumor properties.
3. Material Science: DCDMSB has been used as a building block in the synthesis of new materials such as polymers and dendrimers.
Propriétés
Formule moléculaire |
C11H12Cl2O2S |
|---|---|
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
1-[(2,2-dichlorocyclopropyl)methylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C11H12Cl2O2S/c1-8-2-4-10(5-3-8)16(14,15)7-9-6-11(9,12)13/h2-5,9H,6-7H2,1H3 |
Clé InChI |
MTKHGJFAJVWPKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CC2(Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2CC2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






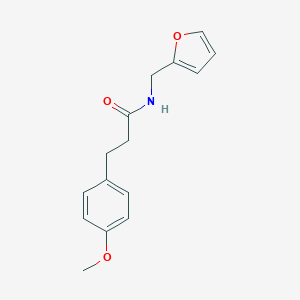



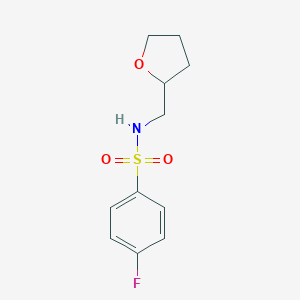


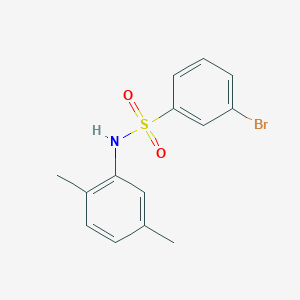
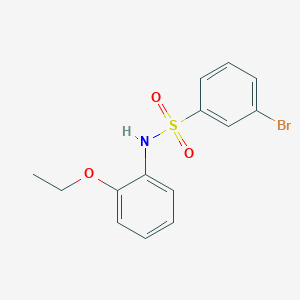
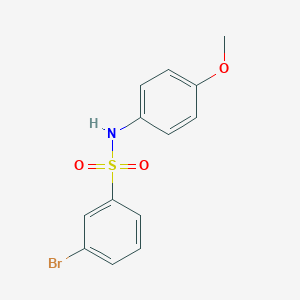
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)